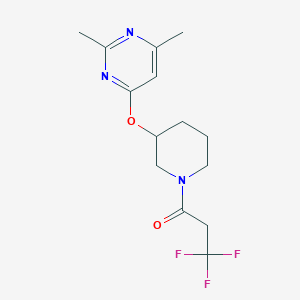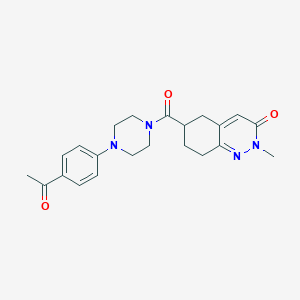
6-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Drug Discovery
Piperazine, as a core structure, features prominently in a variety of pharmacologically active compounds. It is a versatile scaffold that has been utilized in the design of molecules with a broad spectrum of biological activities. The synthesis and evaluation of piperazine derivatives have led to compounds with potential as antimicrobial, antifungal, and anticancer agents. For instance, certain piperazine derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis, showing promise as therapeutic agents against tuberculosis (A. Shindikar & C. Viswanathan, 2005)[https://consensus.app/papers/novel-fluoroquinolones-design-synthesis-vivo-activity-shindikar/a91ecdf998545499bd1b068a6e6c9cde/?utm_source=chatgpt]. Similarly, derivatives have been evaluated for their antimicrobial and antioxidant activities, indicating their potential in treating infectious diseases and in oxidative stress-related conditions (H. Bektaş et al., 2007)[https://consensus.app/papers/synthesis-antimicrobial-activities-some-124triazole-bektaş/248703c69fbf561ba5a100c39e926721/?utm_source=chatgpt].
Enantioselective Synthesis and Catalysis
The enantioselective synthesis of piperazine derivatives is of particular interest in the development of chiral drugs, which can have improved efficacy and reduced side effects compared to their racemic mixtures. Research into the enantioselective hydrogenation of quinoxalines and 2H-1,4-benzoxazines, which are related to the piperazine structure, highlights the importance of chirality in medicinal chemistry and drug design (S. Fleischer et al., 2013)[https://consensus.app/papers/cooperative-ironbrønsted-catalysis-hydrogenation-fleischer/23659ff3e88f573a98ff1d6dca355895/?utm_source=chatgpt].
Anticancer Properties
Piperazine derivatives have also been explored for their anticancer properties. Compounds incorporating the piperazine moiety have been tested against various cancer cell lines, showing inhibitory effects on cell proliferation and inducing apoptosis. This underscores the potential of piperazine derivatives in cancer therapy, either as standalone treatments or in combination with other anticancer drugs (Antoine M. Saab et al., 2013)[https://consensus.app/papers/erythroid-differentiation-piperazine-triphenyl-saab/91f33bfc2f0e50848094ae955102b2bf/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
6-[4-(4-acetylphenyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15(27)16-3-6-19(7-4-16)25-9-11-26(12-10-25)22(29)17-5-8-20-18(13-17)14-21(28)24(2)23-20/h3-4,6-7,14,17H,5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHSMUVWUKSONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC4=NN(C(=O)C=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Naphthyloxy)methyl]-1h-benzimidazole](/img/structure/B2449428.png)
amine](/img/structure/B2449431.png)
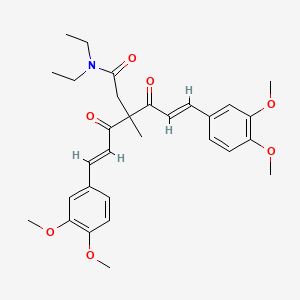
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)
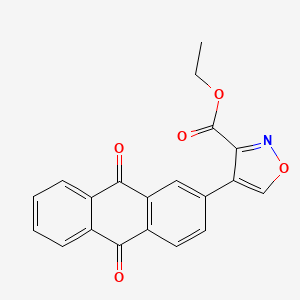
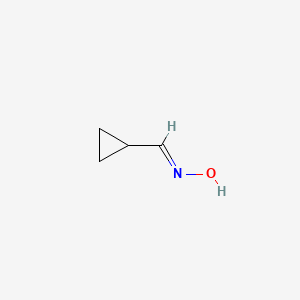
![3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene](/img/structure/B2449440.png)
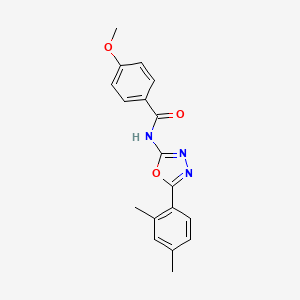
![1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449444.png)
![N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2449445.png)

